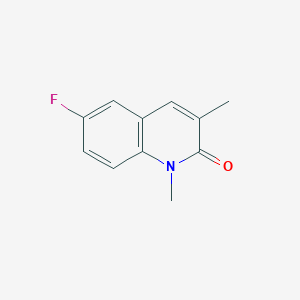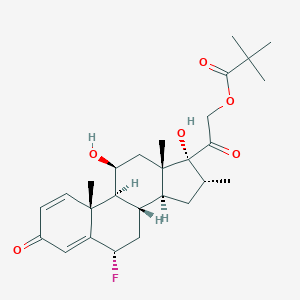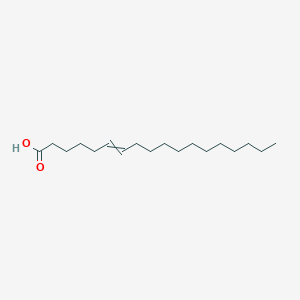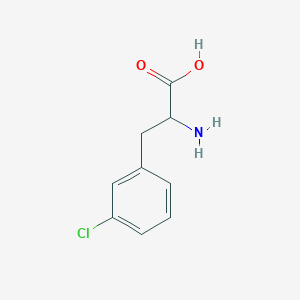
6-Fluoro-1,3-dimethylquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1,3-dimethylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a yellow powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用机制
The mechanism of action of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines.
生化和生理效应
The biochemical and physiological effects of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one are diverse and depend on the specific application. In general, it has been reported to exhibit cytotoxic, anti-inflammatory, and antimicrobial effects. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi.
实验室实验的优点和局限性
One of the main advantages of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one is its versatility in terms of its potential applications. It can be used in various fields, including medicinal chemistry, material science, and organic synthesis. Another advantage is its relatively low toxicity compared to other chemical compounds. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain high yields of the compound due to the complex synthesis process. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments that target specific pathways or enzymes.
未来方向
There are several future directions for research on 6-Fluoro-1,3-dimethylquinolin-2(1H)-one. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore its potential as a material for organic electronics and optoelectronics. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for higher yields and purity.
合成方法
The synthesis of 6-Fluoro-1,3-dimethylquinolin-2(1H)-one can be achieved through several methods. One of the most common methods is the Friedlander synthesis, which involves the reaction of 2-aminobenzophenone with a ketone or aldehyde in acidic conditions. Another method involves the reaction of 2-aminobenzophenone with a halogenated acetic acid in the presence of a reducing agent. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.
科学研究应用
6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In one study, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one was found to inhibit the growth of human breast cancer cells by inducing apoptosis. In another study, it was shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 6-Fluoro-1,3-dimethylquinolin-2(1H)-one has been reported to exhibit antibacterial and antifungal activities against various strains of bacteria and fungi.
属性
CAS 编号 |
131610-12-3 |
|---|---|
产品名称 |
6-Fluoro-1,3-dimethylquinolin-2(1H)-one |
分子式 |
C11H10FNO |
分子量 |
191.2 g/mol |
IUPAC 名称 |
6-fluoro-1,3-dimethylquinolin-2-one |
InChI |
InChI=1S/C11H10FNO/c1-7-5-8-6-9(12)3-4-10(8)13(2)11(7)14/h3-6H,1-2H3 |
InChI 键 |
PRRLHCXUXOEJPF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)F)N(C1=O)C |
同义词 |
2(1H)-Quinolinone,6-fluoro-1,3-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![2-[4-(4-Hydroxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B162618.png)

